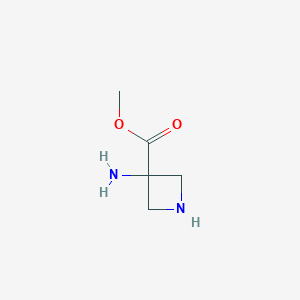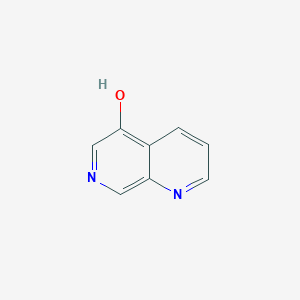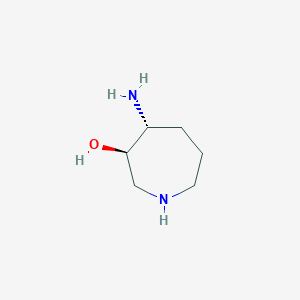
3-(Methylamino)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)azetidine-3-carboxamide is a chemical compound with the molecular formula C5H11N3O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)azetidine-3-carboxamide can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Industrial Applications: It can be used in the development of new materials and chemicals for industrial purposes.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway . The compound binds to the STAT3 protein, inhibiting its phosphorylation and subsequent activation, which can lead to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Methylamino)azetidine-3-carboxamide include other azetidine derivatives such as azetidine-2-carboxamide and azetidine-3-carboxamide .
Uniqueness
This compound is unique due to its specific substitution pattern and its potential as a STAT3 inhibitor. Compared to other azetidine derivatives, it has shown promising activity in inhibiting STAT3, making it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H11N3O |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-(methylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-7-5(4(6)9)2-8-3-5/h7-8H,2-3H2,1H3,(H2,6,9) |
InChI-Schlüssel |
CGXGLNOZJADLOB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CNC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)



![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)

![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)






